![molecular formula C20H25Cl2NO3 B2591469 4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride CAS No. 2361609-30-3](/img/structure/B2591469.png)
4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride
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Description
4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride is a useful research compound. Its molecular formula is C20H25Cl2NO3 and its molecular weight is 398.32. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacology
EN300-7426337: has potential applications in neuropharmacology due to its structural similarity to haloperidol metabolites. It could be used to study the pharmacokinetics of haloperidol and its effects on neurotransmitter systems .
Analytical Chemistry
This compound can serve as a reference standard in analytical chemistry to ensure the accuracy and calibration of analytical instruments, particularly in high-performance liquid chromatography (HPLC) with fluorescence detection .
Metabolic Studies
Researchers can use EN300-7426337 to investigate metabolic pathways, especially those involving haloperidol. It can help in understanding the biotransformation of drugs in the body .
Toxicology
In toxicological studies, EN300-7426337 can be used to assess the toxicity profile of related compounds and to develop antidotes or treatments for poisoning by similar substances .
Drug Development
Due to its unique chemical structure, EN300-7426337 may be used in the development of new therapeutic agents, particularly in the field of psychotropic medications .
Chemical Synthesis
This compound can be a key intermediate in the synthesis of complex organic molecules, potentially leading to the discovery of new drugs or materials .
Pharmacodynamics
EN300-7426337: could be used to study drug-receptor interactions, aiding in the design of drugs with better efficacy and reduced side effects .
Environmental Science
Lastly, it can be utilized in environmental science to study the degradation of chlorophenoxy compounds and their impact on ecosystems .
properties
IUPAC Name |
4-[1-[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3.ClH/c21-17-3-7-20(8-4-17)25-14-19(24)13-22-11-9-16(10-12-22)15-1-5-18(23)6-2-15;/h1-8,16,19,23-24H,9-14H2;1H/t19-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEBYSLOLMZLDF-FSRHSHDFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)CC(COC3=CC=C(C=C3)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C[C@H](COC3=CC=C(C=C3)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride |
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